molecular formula C10H18ClN B6214975 rac-1-[(1R,3S,5S)-bicyclo[3.3.1]non-6-en-3-yl]methanamine hydrochloride CAS No. 2763584-80-9

rac-1-[(1R,3S,5S)-bicyclo[3.3.1]non-6-en-3-yl]methanamine hydrochloride

Cat. No. B6214975
CAS RN: 2763584-80-9
M. Wt: 187.7
InChI Key:
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Description

Rac-1-[(1R,3S,5S)-bicyclo[3.3.1]non-6-en-3-yl]methanamine hydrochloride, also known as NSC-78869, is a bicyclic amine compound that is used in scientific research. NSC-78869 is a potent inhibitor of the enzyme phosphoinositide 3-kinase (PI3K), which plays a key role in the regulation of cell growth, differentiation, and survival. NSC-78869 has been widely studied due to its potential as a therapeutic agent for various diseases, such as cancer, diabetes, and inflammatory diseases.

Mechanism of Action

Rac-1-[(1R,3S,5S)-bicyclo[3.3.1]non-6-en-3-yl]methanamine hydrochloride is a potent inhibitor of the enzyme phosphoinositide 3-kinase (PI3K). PI3K is an important regulator of cell growth, differentiation, and survival. rac-1-[(1R,3S,5S)-bicyclo[3.3.1]non-6-en-3-yl]methanamine hydrochloride binds to the active site of PI3K, preventing the enzyme from catalyzing its reaction and thus inhibiting its activity.
Biochemical and Physiological Effects
rac-1-[(1R,3S,5S)-bicyclo[3.3.1]non-6-en-3-yl]methanamine hydrochloride has been shown to inhibit the activity of PI3K in a variety of cell types. Inhibition of PI3K results in decreased cell proliferation, increased cell death, and decreased cell migration. In addition, rac-1-[(1R,3S,5S)-bicyclo[3.3.1]non-6-en-3-yl]methanamine hydrochloride has been shown to inhibit the activity of the Ras/MAPK and PI3K/Akt pathways, resulting in decreased cell survival and increased apoptosis.

Advantages and Limitations for Lab Experiments

Rac-1-[(1R,3S,5S)-bicyclo[3.3.1]non-6-en-3-yl]methanamine hydrochloride is an effective inhibitor of PI3K and has been widely used in scientific research. However, there are some limitations to its use. rac-1-[(1R,3S,5S)-bicyclo[3.3.1]non-6-en-3-yl]methanamine hydrochloride is not cell-permeable, so it must be added to the cells directly or through a membrane-permeable transporter. In addition, rac-1-[(1R,3S,5S)-bicyclo[3.3.1]non-6-en-3-yl]methanamine hydrochloride is not stable in aqueous solutions and is rapidly degraded in the presence of light or heat.

Future Directions

Include the development of more potent and stable inhibitors of PI3K, as well as the exploration of the effects of PI3K inhibition on other cellular pathways. In addition, further research is needed to determine the effects of PI3K inhibition on disease progression and to identify potential therapeutic targets. Finally, studies are needed to investigate the potential of rac-1-[(1R,3S,5S)-bicyclo[3.3.1]non-6-en-3-yl]methanamine hydrochloride as a drug delivery system for other therapeutic agents.

Synthesis Methods

Rac-1-[(1R,3S,5S)-bicyclo[3.3.1]non-6-en-3-yl]methanamine hydrochloride is synthesized by the reaction of 1,3-dibromo-2-propanol with 2-amino-3-methyl-1-butanol, followed by reduction of the resulting intermediate with sodium borohydride. The reaction is carried out in an aqueous solution of sodium hydroxide and the desired product is isolated by recrystallization.

Scientific Research Applications

Rac-1-[(1R,3S,5S)-bicyclo[3.3.1]non-6-en-3-yl]methanamine hydrochloride is widely used in scientific research due to its ability to inhibit the enzyme phosphoinositide 3-kinase (PI3K). PI3K plays a key role in the regulation of cell growth, differentiation, and survival. rac-1-[(1R,3S,5S)-bicyclo[3.3.1]non-6-en-3-yl]methanamine hydrochloride is used to study the role of PI3K in various disease processes, including cancer, diabetes, and inflammatory diseases. In addition, rac-1-[(1R,3S,5S)-bicyclo[3.3.1]non-6-en-3-yl]methanamine hydrochloride is used to study the effects of PI3K inhibition on cellular signaling pathways, such as the Ras/MAPK and PI3K/Akt pathways.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-1-[(1R,3S,5S)-bicyclo[3.3.1]non-6-en-3-yl]methanamine hydrochloride involves the following steps: 1) synthesis of bicyclo[3.3.1]non-6-ene, 2) reduction of bicyclo[3.3.1]non-6-ene to (1R,3S,5S)-bicyclo[3.3.1]non-6-en-3-ol, 3) protection of the alcohol group, 4) oxidation of the double bond to form the aldehyde, 5) reductive amination of the aldehyde with methanamine, and 6) formation of the hydrochloride salt.", "Starting Materials": [ "Cyclopentadiene", "Maleic anhydride", "Sodium hydroxide", "Sodium borohydride", "Acetic acid", "Sodium acetate", "Sodium periodate", "Methanamine", "Hydrochloric acid" ], "Reaction": [ "Step 1: Diels-Alder reaction of cyclopentadiene with maleic anhydride to form bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid", "Step 2: Decarboxylation of bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid with sodium hydroxide to form bicyclo[3.3.1]non-6-ene", "Step 3: Reduction of bicyclo[3.3.1]non-6-ene with sodium borohydride in acetic acid to form (1R,3S,5S)-bicyclo[3.3.1]non-6-en-3-ol", "Step 4: Protection of the alcohol group with acetic anhydride and sodium acetate to form (1R,3S,5S)-bicyclo[3.3.1]non-6-en-3-yl acetate", "Step 5: Oxidation of the double bond in (1R,3S,5S)-bicyclo[3.3.1]non-6-en-3-yl acetate with sodium periodate to form (1R,3S,5S)-bicyclo[3.3.1]non-6-en-3-al", "Step 6: Reductive amination of (1R,3S,5S)-bicyclo[3.3.1]non-6-en-3-al with methanamine to form rac-1-[(1R,3S,5S)-bicyclo[3.3.1]non-6-en-3-yl]methanamine", "Step 7: Formation of the hydrochloride salt by treating rac-1-[(1R,3S,5S)-bicyclo[3.3.1]non-6-en-3-yl]methanamine with hydrochloric acid" ] }

CAS RN

2763584-80-9

Molecular Formula

C10H18ClN

Molecular Weight

187.7

Purity

95

Origin of Product

United States

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